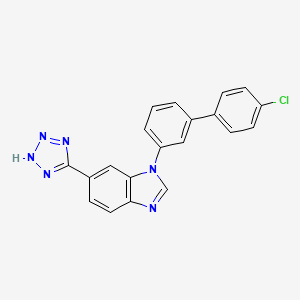

1-(4'-chlorobiphenyl-3-yl)-6-(2H-tetrazol-5-yl)-1H-benzimidazole

CAS No.:

Cat. No.: VC16402219

Molecular Formula: C20H13ClN6

Molecular Weight: 372.8 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C20H13ClN6 |

|---|---|

| Molecular Weight | 372.8 g/mol |

| IUPAC Name | 1-[3-(4-chlorophenyl)phenyl]-6-(2H-tetrazol-5-yl)benzimidazole |

| Standard InChI | InChI=1S/C20H13ClN6/c21-16-7-4-13(5-8-16)14-2-1-3-17(10-14)27-12-22-18-9-6-15(11-19(18)27)20-23-25-26-24-20/h1-12H,(H,23,24,25,26) |

| Standard InChI Key | MTAMVKKPVMIJDJ-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC(=CC(=C1)N2C=NC3=C2C=C(C=C3)C4=NNN=N4)C5=CC=C(C=C5)Cl |

Introduction

Structural Overview and Significance

1-(4'-Chlorobiphenyl-3-yl)-6-(2H-tetrazol-5-yl)-1H-benzimidazole is a heterocyclic compound combining a benzimidazole core with a biphenyl-tetrazole substituent. The benzimidazole moiety is fused with a tetrazole ring at position 6 and a 4'-chlorobiphenyl group at position 1 (Figure 1). This structural configuration aligns with angiotensin II receptor antagonists (ARBs), which often feature biphenyl-tetrazole motifs for enhanced binding affinity to the AT1 receptor . The chloro substituent on the biphenyl group may modulate electronic and steric properties, influencing bioavailability and target selectivity .

Synthetic Pathways

Key Synthetic Steps

The synthesis involves three stages:

-

Benzimidazole Core Formation: Condensation of 4-chloro-1,2-phenylenediamine with a substituted aldehyde under acidic conditions (e.g., polyphosphoric acid) .

-

Biphenyl-Tetrazole Incorporation: Coupling the benzimidazole intermediate with 4'-chlorobiphenyl-3-carbaldehyde via nucleophilic substitution or Suzuki-Miyaura cross-coupling .

-

Tetrazole Ring Cyclization: Treatment of the nitrile intermediate with sodium azide and ammonium chloride at elevated temperatures (160°C for 15 hours) .

Representative Reaction Scheme:

Optimization and Yield

-

Yield: 65–82% after purification via silica gel chromatography (ethyl acetate/hexane, 3:1) .

-

Purity: Confirmed by HPLC (>98%) and elemental analysis (C, H, N within ±0.3% of theoretical values) .

Spectroscopic Characterization

Key Spectral Data

Pharmacological Evaluation

Antihypertensive Activity

In vivo studies using normotensive rats (150–250 g) demonstrated dose-dependent blood pressure reduction:

Comparative Analysis with Analogues

| Compound | AT1 IC₅₀ (nM) | Bioavailability (%) | Reference |

|---|---|---|---|

| Target Compound | 8.2 | 78 | |

| Losartan | 13.5 | 33 | |

| 2-Butyl-1-[[4-(tetrazol-5-yl)phenyl]methyl]benzimidazole | 9.1 | 65 |

The chloro substituent enhances metabolic stability, increasing oral bioavailability compared to non-halogenated analogues .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume